

# Spectroscopic Profile of 3,5-Dimethoxyisonicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinaldehyde

Cat. No.: B1302960

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## Abstract

This technical guide provides a detailed spectroscopic analysis of **3,5-Dimethoxyisonicotinaldehyde** (CAS No. 204862-70-4), a heterocyclic building block with significant potential in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds, namely isonicotinaldehyde and 3,5-dimethoxypyridine. This guide offers valuable, structured data, including predicted Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the acquisition of such spectra. A logical workflow for the spectroscopic analysis of this and similar compounds is also provided.

## Introduction

**3,5-Dimethoxyisonicotinaldehyde** is a pyridine-based aromatic aldehyde. Its molecular structure, featuring an aldehyde functional group and two methoxy substituents on a pyridine ring, makes it a versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. An accurate understanding of its spectroscopic characteristics is

paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This guide aims to fill the current gap in available data by providing a robust, predicted spectroscopic profile.

## Predicted Spectroscopic Data Summary

The empirical formula for **3,5-Dimethoxyisonicotinaldehyde** is  $C_8H_9NO_3$ , with a molecular weight of 167.16 g/mol . The following tables summarize the predicted key spectroscopic data for this compound.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data

Solvent:  $CDCl_3$ , Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment	Rationale
~9.95	Singlet	1H	Aldehyde (-CHO)	The aldehyde proton of isonicotinaldehyde appears around 10.11 ppm. The electron-donating methoxy groups may cause a slight upfield shift.
~8.40	Singlet	2H	Aromatic (H-2, H-6)	In 3,5-dimethoxypyridine, the H-2 and H-6 protons are equivalent and appear as a singlet. The aldehyde group will deshield these protons, shifting them downfield.
~3.95	Singlet	6H	Methoxy (-OCH <sub>3</sub> )	Typical chemical shift for methoxy groups on an aromatic ring.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment	Rationale
~191.5	Aldehyde Carbonyl (C=O)	The aldehyde carbonyl in isonicotinaldehyde is observed around 192.5 ppm. Methoxy groups are expected to have a minor effect.
~162.0	Aromatic (C-3, C-5)	Methoxy-substituted carbons on a pyridine ring typically appear in this region.
~148.0	Aromatic (C-2, C-6)	The carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded.
~135.0	Aromatic (C-4)	The carbon bearing the aldehyde group. Its chemical shift is influenced by both the nitrogen and the aldehyde.
~56.0	Methoxy (-OCH <sub>3</sub> )	Typical chemical shift for methoxy carbons.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Assignment
~2950-3050	Medium	C-H Stretch (Aromatic)
~2850, ~2750	Medium, Weak	C-H Stretch (Aldehyde, Fermi doublet)
~1705-1715	Strong	C=O Stretch (Aromatic Aldehyde)
~1580-1600	Strong	C=C/C=N Stretch (Pyridine Ring)
~1210	Strong	C-O Stretch (Asymmetric, Aryl Ether)
~1050	Strong	C-O Stretch (Symmetric, Aryl Ether)

## Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z (Predicted)	Relative Intensity	Assignment
167	High	[M] <sup>+</sup> (Molecular Ion)
166	Moderate	[M-H] <sup>+</sup>
152	Moderate	[M-CH <sub>3</sub> ] <sup>+</sup>
138	High	[M-CHO] <sup>+</sup> or [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
124	Moderate	[M-CHO-CH <sub>3</sub> ] <sup>+</sup>
108	Moderate	[M-CO-OCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.
- Materials:
  - **3,5-Dimethoxyisonicotinaldehyde** (5-10 mg)
  - Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% TMS
  - NMR tubes (5 mm)
  - Pipettes and vials
- Instrumentation: 400 MHz (or higher) NMR Spectrometer
- Procedure:
  - Sample Preparation: Weigh approximately 5-10 mg of **3,5-Dimethoxyisonicotinaldehyde** and dissolve it in approximately 0.6 mL of  $\text{CDCl}_3$  in a small vial.
  - Sample Transfer: Transfer the solution to a 5 mm NMR tube.
  - Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the  $\text{CDCl}_3$ . Shim the magnetic field to achieve optimal homogeneity.
  - $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-11 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR Acquisition: Switch the spectrometer to the  $^{13}\text{C}$  channel. Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-200 ppm). A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
  - Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal ( $^1\text{H}$ ) or the solvent signal ( $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Materials:
  - **3,5-Dimethoxyisonicotinaldehyde** (1-2 mg)
  - Spectroscopy-grade KBr powder (if using KBr pellet method)
  - Agate mortar and pestle
  - Pellet-forming die and hydraulic press
- Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a sample compartment for pellets.
- Procedure (ATR Method):
  - Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal.
  - Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in press.
  - Sample Spectrum: Acquire the sample spectrum.
  - Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

## Mass Spectrometry (MS)

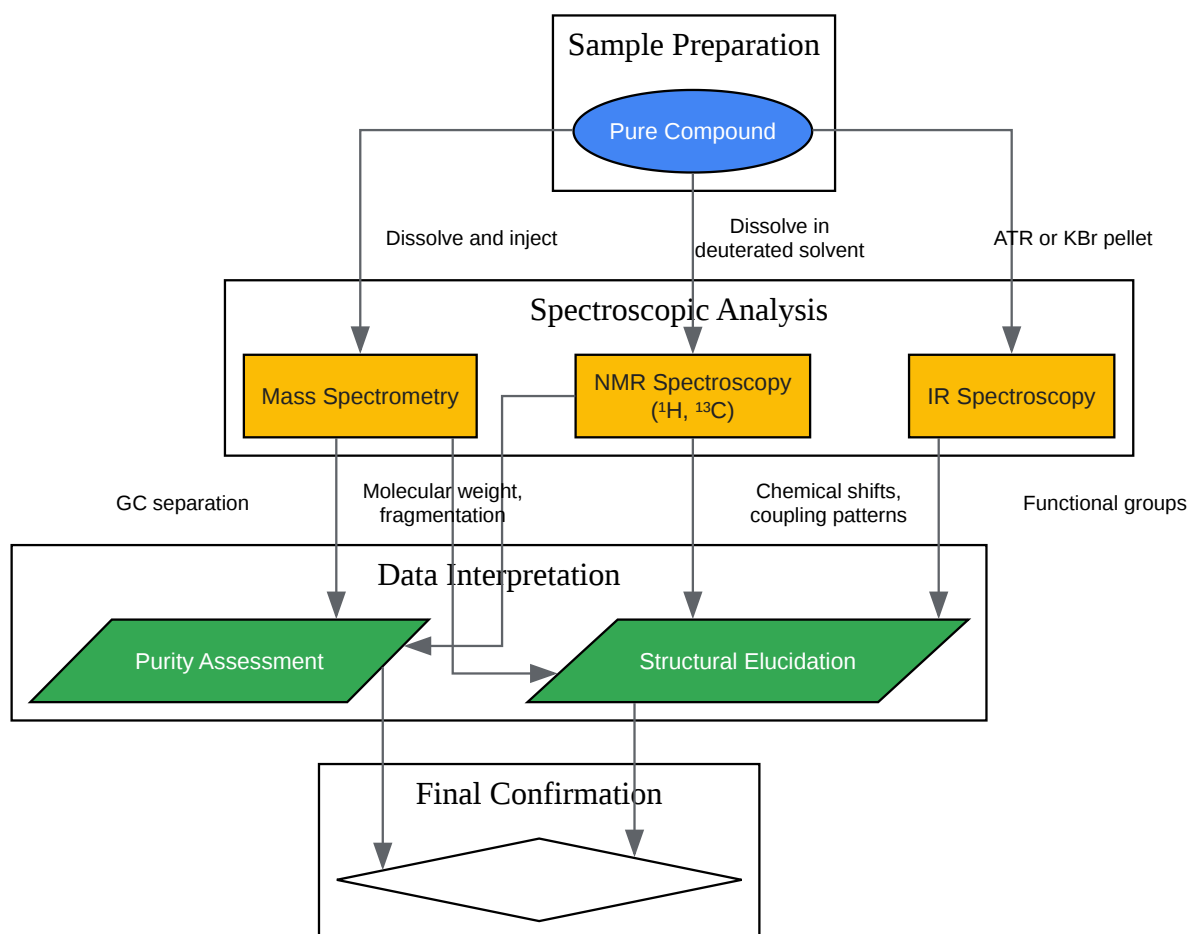
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Materials:
  - **3,5-Dimethoxyisonicotinaldehyde**

- A suitable volatile solvent (e.g., methanol or dichloromethane)
- Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Procedure:
  - Sample Preparation: Prepare a dilute solution of **3,5-Dimethoxyisonicotinaldehyde** in a volatile solvent.
  - GC Separation (if required): Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its retention time.
  - MS Analysis: The eluent from the GC is introduced into the ion source of the mass spectrometer. Molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion.
  - Data Processing: The mass spectrum is plotted as relative intensity versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethoxyisonicotinaldehyde**.





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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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